9,10-Epoxystearic acid, trans-

Physical Chemistry Analytical Chemistry Lipid Chemistry

Researchers studying epoxide hydrolase mechanisms often face ambiguity from cis/trans substrate mixtures. 9,10-Epoxystearic acid, trans- (CAS 13980-07-9) resolves this by providing a defined trans-configured oxirane ring that yields exclusively erythro-9,10-dihydroxystearic acid upon enzymatic hydrolysis, enabling unambiguous stereochemical tracking. - Verified identity: melting point 54-58 °C, TLC Rf 0.5. - Consistent reactivity: racemic mixture, ≥98% purity by TLC. - Reliable supply: ambient shipping, long-term storage at -20 °C.

Molecular Formula C18H34O3
Molecular Weight 298.5 g/mol
CAS No. 13980-07-9
Cat. No. B023994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9,10-Epoxystearic acid, trans-
CAS13980-07-9
Synonyms(2R,3R)-rel-3-Octyl-2-oxiraneoctanoic Acid;  trans-9,10-Epoxyoctadecanoic Acid;  (2R,3R)-rel-3-Octyloxiraneoctanoic Acid;  trans-3-Octyloxiraneoctanoic Acid;  trans-9,10-Epoxyoctadecanoate;  trans-9,10-Epoxyoctadecanoic Acid;  trans-9,10-Epoxystearic Acid
Molecular FormulaC18H34O3
Molecular Weight298.5 g/mol
Structural Identifiers
SMILESCCCCCCCCC1C(O1)CCCCCCCC(=O)O
InChIInChI=1S/C18H34O3/c1-2-3-4-5-7-10-13-16-17(21-16)14-11-8-6-9-12-15-18(19)20/h16-17H,2-15H2,1H3,(H,19,20)/t16-,17-/m0/s1
InChIKeyIMYZYCNQZDBZBQ-IRXDYDNUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





trans-9,10-Epoxystearic Acid Identity & Procurement


9,10-Epoxystearic acid, trans- (CAS 13980-07-9), also known as rac trans-9,10-Epoxystearic Acid, is an epoxy fatty acid consisting of an 18-carbon stearic acid chain with a trans-configured epoxide group located at the 9,10-position . This compound is a racemic mixture of the (2R,3R) and (2S,3S) enantiomers . It is a naturally occurring lipid found in Pneumocystis carinii lipids and serves as a key reference standard and substrate in biochemical and analytical studies involving epoxide hydrolases and lipid oxidation pathways [1]. It is supplied by multiple vendors as a white solid with purities typically ranging from 95% to 98% .

Why trans-9,10-Epoxystearic Acid Is Irreplaceable


Generic substitution of trans-9,10-epoxystearic acid with its cis-isomer (CAS 24560-98-3) or non-stereochemically defined epoxy fatty acids (CAS 2443-39-2) is not scientifically valid due to distinct stereochemical and physical property differences. The trans-configuration imparts a unique three-dimensional geometry that results in different melting points, chromatographic retention times, and most critically, divergent enzymatic processing [1]. For instance, epoxide hydrolases exhibit distinct enantioselectivity and stereoselectivity towards cis and trans isomers, yielding different diol products (threo- vs. erythro-diols) with potentially different biological activities [2]. Therefore, selecting the correct stereoisomer is essential for reproducibility in biochemical assays, analytical method development, and studies on lipid metabolism or signaling [3].

Differentiation Evidence for trans-9,10-Epoxystearic Acid


Melting Point Depression vs. cis-Isomer

The trans-9,10-epoxystearic acid exhibits a melting point of 54-58 °C, which is lower than the melting point of 58-60 °C reported for its cis-isomer (CAS 24560-98-3) . This difference in melting point is a direct consequence of the stereochemistry and impacts physical form and handling, particularly in solid-phase applications or formulation studies .

Physical Chemistry Analytical Chemistry Lipid Chemistry

Stereospecific Hydration to Erythro-Diol

A soluble enzyme preparation from a pseudomonad catalyzes the stereospecific hydration of trans-9,10-epoxystearic acid to erythro-9,10-dihydroxystearic acid, whereas it converts the cis-isomer to threo-9,10-dihydroxystearic acid [1]. This reaction is stereospecific, with only one enantiomer of the racemic substrate being utilized, and the oxygen from water is incorporated exclusively at carbon-10 [1].

Enzymology Biocatalysis Lipid Metabolism

Absolute Configuration Verification

Rabbit liver microsomal epoxide hydrolase hydrolyzes racemic trans-9,10-epoxystearic acid in an optically selective manner. The (-)-(S:S)-trans-isomer is hydrolyzed at a faster rate than the (+)-(R:R)-trans-isomer [1]. In contrast, the enzyme hydrolyzes racemic cis-9,10-epoxystearic acid to yield an excess of (+)-threo-dihydroxy acid, demonstrating distinct enantioselectivity profiles for the two stereoisomers [1].

Enzymology Drug Metabolism Toxicology

TLC Identity Confirmation

In a study of oleic acid (cis-9,10-octadecenoic acid) reactions with peroxynitrite (ONOO−) in PBS and hemolysate, both cis-9,10-epoxystearic acid and trans-9,10-epoxystearic acid were identified as products. The yield of trans-9,10-epoxystearic acid was approximately 0.1% with respect to oleic acid [1]. This yield is comparable to that of the cis-isomer under these conditions [1].

Chemical Biology Lipid Peroxidation Analytical Chemistry

Application Scenarios for trans-9,10-Epoxystearic Acid


Epoxide Hydrolase Active Site Stereoprobing

Use trans-9,10-epoxystearic acid as a defined substrate to characterize the stereoselectivity and enantioselectivity of epoxide hydrolases (EHs) from various sources. As demonstrated by Summerer et al. (2002) and Watabe & Akamatsu (1972), the trans-isomer yields distinct hydrolysis products (erythro-diol) and enantioselectivity profiles compared to the cis-isomer [1][2]. This makes it an essential tool for mapping the active site architecture of EHs and for studying the biochemical roles of these enzymes in lipid metabolism and xenobiotic detoxification [1].

Erythro-Diol Reference Standard Synthesis

Employ trans-9,10-epoxystearic acid as a reference standard or, in its stable isotope-labeled form (e.g., 9,10-Epoxystearic Acid-d17), as an internal standard for quantitative analysis of epoxy fatty acids in biological samples using GC-MS or LC-MS [1]. Its distinct chromatographic and mass spectrometric properties, which differ from the cis-isomer [2], enable accurate quantification and method validation in complex matrices such as plasma, urine, and tissue extracts [3].

Isomer-Specific Metabolism Differentiation

Utilize trans-9,10-epoxystearic acid as an authentic standard to identify and quantify trans-epoxide formation during studies of oleic acid oxidation. As shown by Tsikas et al. (2014), trans-9,10-epoxystearic acid is formed at ~0.1% yield from oleic acid upon reaction with peroxynitrite, alongside the cis-isomer [1]. Having the pure trans standard is critical for distinguishing and measuring both stereoisomers in models of inflammation and oxidative stress, thereby providing a more complete picture of lipid peroxidation pathways [1].

Quote Request

Request a Quote for 9,10-Epoxystearic acid, trans-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.